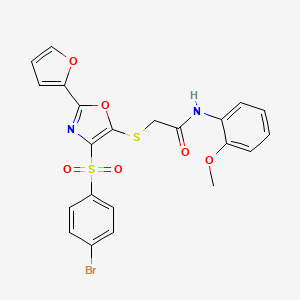
2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17BrN2O6S2 and its molecular weight is 549.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide represents a complex organic molecule with potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C21H19BrN2O5S. It features multiple functional groups, including:
- A bromophenyl group
- A sulfonyl moiety
- An oxazole ring
- A furan group
- An acetamide structure
These components contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group enhances the compound's reactivity, allowing it to modulate various biochemical pathways. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor modulation : It can bind to receptors that mediate pain and inflammation.
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that thiazole derivatives can block bacterial lipid biosynthesis, leading to their antimicrobial effects .
Anticancer Activity
In vitro studies have demonstrated that compounds with oxazole rings possess anticancer properties. For instance, a study highlighted the effectiveness of oxazole derivatives against estrogen receptor-positive breast cancer cell lines (MCF7) using the Sulforhodamine B assay . The presence of electron-withdrawing groups like bromine enhances these effects.
Analgesic and Anti-inflammatory Effects
Recent investigations into similar oxazole derivatives have revealed their analgesic activities. In tests such as the writhing and hot plate assays, certain derivatives showed promising results in pain relief without significant toxicity . Molecular docking studies indicated potential binding affinities against COX-2, a key target in pain management .
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Bromination : Starting with phenylsulfonyl chloride.
- Formation of Oxazole : Cyclization reactions are used to create the oxazole ring.
- Nucleophilic Substitution : Introducing the furan group through nucleophilic substitution reactions.
Purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.
Eigenschaften
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O6S2/c1-29-17-6-3-2-5-16(17)24-19(26)13-32-22-21(25-20(31-22)18-7-4-12-30-18)33(27,28)15-10-8-14(23)9-11-15/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDIGYAWBBDDDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













